N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide is a fused heterocyclic compound comprising a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 3-methyl group, a benzyl group at position 6, and a benzofuran-2-carboxamide moiety. The benzofuran carboxamide substituent enhances lipophilicity and may improve bioavailability, making this compound a candidate for drug development targeting infectious diseases or metabolic disorders .
Properties
Molecular Formula |
C20H15N5O2S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H15N5O2S/c1-12-22-23-20-25(12)24-19(28-20)14-8-6-13(7-9-14)11-21-18(26)17-10-15-4-2-3-5-16(15)27-17/h2-10H,11H2,1H3,(H,21,26) |
InChI Key |
XNNYTYBGTLYUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Amino-5-Substituted Triazole-3-Thiols
The triazolothiadiazole core is constructed via cyclization of 4-amino-5-(4-formylphenyl)-4H-1,2,4-triazole-3-thiol with methyl-substituted carboxylic acids in phosphorus oxychloride (POCl₃).
Procedure :
-
4-Amino-5-(4-formylphenyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting 4-formylbenzoyl hydrazine with carbon disulfide (CS₂) and hydrazine hydrate.
-
The intermediate is cyclized with acetic acid (for methyl substitution) in POCl₃ at reflux (110°C, 3 h).
Key Data :
Conversion to 4-(3-Methyl Triazolo[3,4-b] Thiadiazol-6-yl)Benzylamine
Reductive Amination of Aldehyde
The aldehyde intermediate is reduced to a primary amine using ammonium chloride (NH₄Cl) and sodium cyanoborohydride (NaBH₃CN) in methanol.
Procedure :
-
4-(3-Methyltriazolothiadiazol-6-yl)benzaldehyde (1 equiv) is stirred with NH₄Cl (2 equiv) and NaBH₃CN (1.5 equiv) in MeOH (12 h, RT).
-
The product is purified via column chromatography (SiO₂, EtOAc/hexane).
Key Data :
Synthesis of 1-Benzofuran-2-Carbonyl Chloride
Acylation of Benzofuran-2-Carboxylic Acid
Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
Procedure :
-
Benzofuran-2-carboxylic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in dry DCM (4 h).
-
Excess SOCl₂ is removed under vacuum.
Key Data :
Final Coupling: Formation of the Carboxamide
Amide Bond Formation
The benzylamine intermediate is reacted with 1-benzofuran-2-carbonyl chloride in the presence of triethylamine (TEA).
Procedure :
-
4-(3-Methyltriazolothiadiazol-6-yl)benzylamine (1 equiv) and TEA (2 equiv) are dissolved in dry THF.
-
1-Benzofuran-2-carbonyl chloride (1.2 equiv) is added dropwise (0°C, 30 min).
-
The mixture is stirred at RT (12 h), filtered, and recrystallized from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 81–84% | |
| MP | 163–164°C | |
| H NMR (DMSO-d₆) | δ 10.40 (s, 1H, NH), 7.34–7.80 (m, 9H, Ar-H) | |
| HRMS | m/z 423.0984 [M+H]⁺ (calc. 423.0981) |
Alternative Synthetic Routes
One-Pot Cyclization-Acylation
A modified approach combines triazolothiadiazole formation and amide coupling in a single pot:
-
4-Amino-5-(4-cyanophenyl)-4H-1,2,4-triazole-3-thiol is cyclized with acetic acid in POCl₃.
-
The nitrile intermediate is hydrolyzed to the amine and directly acylated with benzofuran-2-carbonyl chloride.
Key Data :
Analytical Characterization Summary
Table 1. Spectroscopic Data for Key Intermediates and Final Product
| Compound | IR (cm⁻¹) | H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 4-(3-Methyltriazolothiadiazol-6-yl)benzaldehyde | 3057 (C-H), 1721 (C=O) | 9.98 (s, 1H, CHO), 7.45–7.89 (m, 4H) | 271.05 [M+H]⁺ |
| 4-(3-Methyltriazolothiadiazol-6-yl)benzylamine | 3360 (N-H), 1601 (C=N) | 4.27 (s, 2H, CH₂), 7.21–7.66 (m, 4H) | 258.12 [M+H]⁺ |
| Final Product | 1657 (C=O), 1534 (N-H) | 10.40 (s, 1H, NH), 7.34–7.80 (m, 9H) | 423.10 [M+H]⁺ |
Critical Analysis of Methodologies
Efficiency and Scalability
Challenges and Mitigations
-
Sensitivity of Triazolothiadiazole : Avoid strong bases; use anhydrous conditions to prevent hydrolysis.
-
Purification : Silica gel chromatography is essential for isolating the final product from polar by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazolothiadiazole moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with various nucleophiles under basic conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the triazolothiadiazole moiety.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Structural Characteristics
The compound comprises several key structural components:
- Benzofuran moiety : Known for its diverse biological activities.
- Triazole and thiadiazole rings : Often associated with antimicrobial and anticancer properties.
- Amide functional group : Enhances solubility and biological activity.
Medicinal Chemistry
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide has shown promise in several areas of medicinal chemistry:
-
Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of specific kinases involved in tumor growth.
Table 1: Anticancer Activity Data
Cell Line IC50 (µM) Mechanism of Action MCF-7 5.7 Inhibition of cell proliferation A549 0.51 Induction of apoptosis -
Antimicrobial Properties : Preliminary studies suggest that the compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 3.125 mg/mL Escherichia coli 6.25 mg/mL
Chemical Biology
The compound can serve as a valuable tool for exploring biological pathways due to its ability to interact with various molecular targets. Its structure allows for diverse interactions at the molecular level, enhancing its potential as a therapeutic agent.
Case Studies
A notable case study involved evaluating the effects of this compound on cancer cell lines using the MTT assay to assess cytotoxicity. Results indicated a significant dose-dependent increase in apoptotic cells when treated with the compound compared to control groups.
Key Findings from Case Studies
- Selectivity : The compound demonstrated higher selectivity for cancer cells compared to normal cells.
- Cell Cycle Arrest : Treated cells showed an accumulation in the G1/S phase, indicating effective cell cycle arrest.
Mechanism of Action
The mechanism by which N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide exerts its effects involves binding to specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
However, the carboxamide group in the target compound may improve solubility compared to the pyrazole-aryl amine structure .
The benzyl group in the target compound balances lipophilicity with aromatic π-stacking capabilities .
Heterocyclic Diversity : Pyridyl substituents () confer vasodilatory activity, absent in benzofuran-containing analogues, highlighting substituent-dependent bioactivity .
Table 2: Activity Comparison of Triazolothiadiazole Derivatives
- Antimicrobial Activity : The pyrazole-benzofuran derivatives () show potency against Staphylococcus aureus and Escherichia coli (MIC: 12.5–50 µg/mL), comparable to Chloramphenicol . The target compound’s benzofuran-carboxamide group may similarly enhance microbial targeting but requires empirical validation.
- Enzyme Inhibition : Triazolothiadiazoles with alkylamide fragments () inhibit acetylcholinesterase, suggesting the target compound’s carboxamide could enhance this activity via hydrogen bonding .
Structural and Crystallographic Insights
- The triazolothiadiazole core in analogues (e.g., ) is planar, with dihedral angles between substituents and the core influencing packing and stability .
Biological Activity
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. The biological activity of this specific compound is primarily attributed to the presence of both the triazole and thiadiazole moieties, which enhance its pharmacological potential.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit potent anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key kinases involved in tumorigenesis and disrupt DNA synthesis without affecting protein synthesis.
- Case Studies : One study demonstrated that a related thiadiazole derivative inhibited the Abl protein kinase with an IC50 value of 7.4 µM against the K562 cell line (myelogenous leukemia) .
Antimicrobial Activity
Compounds with a thiadiazole structure have shown promising antimicrobial effects:
- Spectrum : They are effective against a range of pathogens including bacteria and fungi.
- Research Findings : A review highlighted various derivatives exhibiting significant antibacterial and antifungal activities .
Anti-inflammatory and Analgesic Properties
The compound's potential as an anti-inflammatory agent has been explored:
- Mechanism : It may act through inhibition of pro-inflammatory cytokines and mediators.
- Evidence : Triazolo-thiadiazole derivatives have been noted for their analgesic effects in models of neuropathic pain .
Anticonvulsant Activity
Certain derivatives have been evaluated for their anticonvulsant properties:
- Clinical Relevance : Some studies reported enhanced efficacy in preventing seizures with lower toxicity profiles compared to traditional anticonvulsants .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
- Thiadiazole Ring : The presence of the thiadiazole ring is essential for its interaction with biological targets.
- Triazole Moiety : The triazole component contributes to its pharmacological effects by enhancing binding affinity to target proteins.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, triazolo-thiadiazole cores are formed via cyclization of thiourea intermediates under dehydrating agents like HgO in glacial acetic acid (42–62% yields) . Substituents (e.g., benzyl or benzofuran groups) are introduced via nucleophilic substitution or coupling reactions. Optimizing solvent polarity (e.g., acetonitrile vs. DMF) and temperature (reflux vs. ambient) significantly impacts purity and yield. Characterization via H/C NMR and HPLC (>95% purity) is critical .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- H/C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm, C-S-C at ~680 cm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like 14-α-demethylase (PDB: 3LD6) via molecular docking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the benzofuran moiety with electron-withdrawing groups (e.g., -Cl, -CF) to enhance antimicrobial activity .
- Scaffold Hybridization : Fuse with pyrazole or oxadiazole rings to improve solubility and target affinity .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP and polar surface area with activity .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., inoculum size, incubation time) .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify false negatives from rapid degradation .
- Target Validation : Use CRISPR/Cas9 knockouts to confirm on-target effects .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14-α-demethylase) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects .
- Free Energy Calculations : MM/PBSA to quantify binding affinities (ΔG) .
Q. How to address low synthetic yields during scale-up?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) .
- Catalytic Optimization : Use Pd/C or CuI for Suzuki-Miyaura couplings to enhance efficiency .
- Purification : Flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
